[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride
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Overview
Description
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a chemical compound that features a piperidine ring and an oxane ring, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Formation of the Oxane Ring: The oxane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alcohols.
Connecting the Rings: The piperidine and oxane rings are connected via a methanol group through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Oxane: A compound featuring the oxane ring.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Uniqueness
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is unique due to its combination of a piperidine ring and an oxane ring, connected via a methanol group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H22ClNO2 |
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Molecular Weight |
235.75 g/mol |
IUPAC Name |
(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H |
InChI Key |
QAIYRFJHXOAEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CCOCC2)CO.Cl |
Origin of Product |
United States |
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